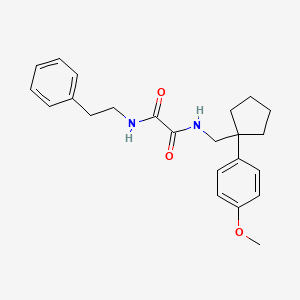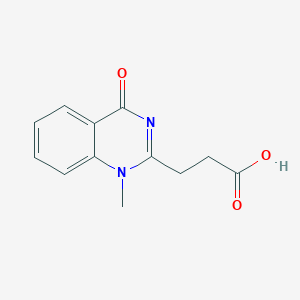
3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their wide range of biological activities, including antiallergenic properties as seen in similar compounds such as trans-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid and (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids . These compounds have been evaluated for their antiallergic activity and found to be potent in the rat passive cutaneous anaphylaxis (PCA) test .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives or methyl 2-aminobenzoate with various reagents under reflux conditions . For instance, a novel quinazolinone derivative was synthesized using a sulfur arylation reaction . Another approach for synthesizing quinazolinone derivatives, such as 3,4-dihydro-1H,6H-[1,4]oxazino[3,4-b]quinazolin-6-ones, involves reacting the active methylene group with electrophilic reagents .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex and is often characterized using techniques such as Raman analysis, single-crystal X-ray diffraction, and Hirshfeld surface analysis . These methods provide detailed information about the empirical formula, crystal system, space group, unit cell parameters, and the electrostatic potential surface .
Chemical Reactions Analysis
Quinazolinone derivatives exhibit reactivity with various electrophilic reagents, leading to the formation of a range of substituted products. For example, the active methylene group in 3,4-dihydro-1H,6H-[1,4]oxazino[3,4-b]quinazolin-6-ones can react with bromine, phenyldiazonium chloride, nitrous acid, and other reagents to yield 1-substituted derivatives . Additionally, quinazolinone derivatives can form complexes with metal ions, as seen in the case of 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are often studied using spectroscopic methods such as UV, IR, 1H and 13C NMR, and mass spectrometry . These techniques provide insights into the structure and properties of the compounds, including their reactivity with metal ions to form intracomplex compounds . The stability of these compounds can be assessed through long-term storage studies, as demonstrated for trans-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid in dog plasma .
Scientific Research Applications
Introduction to Quinazoline Derivatives
Quinazoline derivatives, including 3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid, have been a focal point in medicinal chemistry due to their wide range of biological activities. These compounds are found in over 200 naturally occurring alkaloids and have inspired researchers to synthesize novel variants with potential as medicinal agents. The stability and versatility of the quinazoline nucleus allow for the introduction of bioactive moieties, leading to the creation of compounds with antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the development of quinazoline-based drugs, emphasizing the need for solutions to counter antibiotic resistance (Tiwary et al., 2016).
Quinazoline in Neuroprotection and Neurological Disorders
Quinazoline derivatives have been implicated in neuroprotective strategies due to their interaction with neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. The balance between neuroprotective kynurenic acid and neurotoxic quinolinic acid, both derived from the metabolism of tryptophan through the kynurenine pathway, suggests a potential for quinazoline compounds to influence neurological disorders by modulating these pathways. This modulation could offer new targets for drug action, aiming to reduce neurotoxicity while enhancing neuroprotection (Vámos et al., 2009).
Advancements in Quinazoline-Based Anticancer Therapies
The development of quinazoline derivatives as anticancer agents has seen significant progress, with many compounds showing inhibition of the epidermal growth factor receptor (EGFR) and a variety of other therapeutic protein targets. Recent patents and research highlight the potential of these compounds in cancer treatment, with novel quinazoline compounds being explored for their anticancer activities. This research underscores the importance of quinazoline derivatives in developing new therapeutic strategies against cancer (Ravez et al., 2015).
Quinazoline Derivatives in Optoelectronics
Beyond medicinal applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has demonstrated value in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells. The electroluminescent properties of these compounds are particularly notable, offering pathways to more efficient and versatile optoelectronic devices (Lipunova et al., 2018).
properties
IUPAC Name |
3-(1-methyl-4-oxoquinazolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJZGOPODQGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

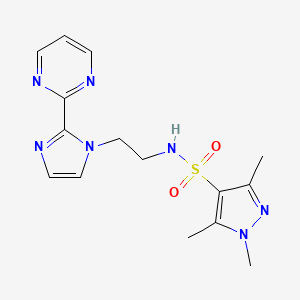
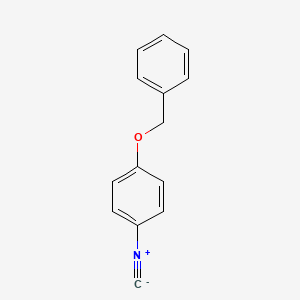
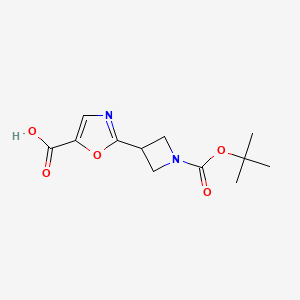

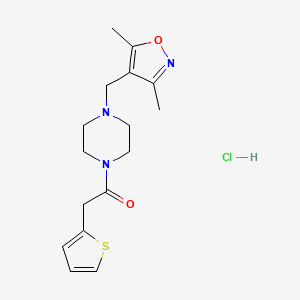

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)
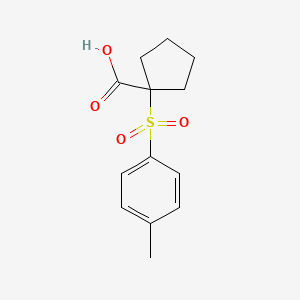


![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)
